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molecular formula C13H25IO2 B8692568 Methyl 12-iodododecanoate CAS No. 86374-36-9

Methyl 12-iodododecanoate

Cat. No. B8692568
M. Wt: 340.24 g/mol
InChI Key: WZSRPBOGKHVPPC-UHFFFAOYSA-N
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Patent
US08796205B2

Procedure details

12-Bromododecanoic acid methyl ester (5.65 g, 19.3 mmol) was dissolved in acetone (50 ml). Sodium iodide (14.4 g, 96 mmol) was added and the reaction was refluxed under nitrogen for 20 h. The sample was concentrated under vacuum. Water (100 ml) was added, and the mixture was extracted with AcOEt (2×100 ml). The organic extracts were pooled and washed with water plus a small amount of sat. NaCl and sat. NaCl (100 ml each), dried over MgSO4, and concentrated to yield a light yellow oil (6.37 g, 97%).
Quantity
5.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]Br.[I-:17].[Na+]>CC(C)=O>[CH3:1][O:2][C:3](=[O:16])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][I:17] |f:1.2|

Inputs

Step One
Name
Quantity
5.65 g
Type
reactant
Smiles
COC(CCCCCCCCCCCBr)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
14.4 g
Type
reactant
Smiles
[I-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed under nitrogen for 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
The sample was concentrated under vacuum
ADDITION
Type
ADDITION
Details
Water (100 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with AcOEt (2×100 ml)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a small amount of sat. NaCl and sat. NaCl (100 ml each), dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC(CCCCCCCCCCCI)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.37 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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